![molecular formula C16H16O3 B2731110 [4-(2-Phenylethoxy)phenyl]acetic acid CAS No. 887360-10-3](/img/structure/B2731110.png)
[4-(2-Phenylethoxy)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Phenoxyherbicides and Health Risks
- A study conducted in New Zealand explored the association between exposure to phenoxyherbicides, including compounds like (2,4,5-trichlorophenoxy)acetic acid, and the risk of soft tissue sarcoma. The study found inconclusive evidence regarding the risk increase due to phenoxyherbicide exposure, suggesting the need for further investigation to confirm any potential health risks (Smith et al., 1984).
Diagnostic and Screening Applications
- Research on the measurement of urinary 4-hydroxyphenyl acetic acid has indicated its potential as a screening method for small-bowel disease and bacterial overgrowth syndromes. This approach was evaluated in a cohort of acutely ill infants and children, showing promise for its application in diagnosing gastrointestinal conditions (Chalmers et al., 1979).
Chemical Exposure and Toxicity
- Case reports and toxicological studies have provided insights into the toxic effects of exposure to chemical compounds similar to "[4-(2-Phenylethoxy)phenyl]acetic acid." For instance, a study detailed the toxicological profile of a fatal overdose involving 2,4-dichlorophenoxyacetic acid, highlighting the importance of understanding the potential toxic effects of chemical exposures (Osterloh et al., 1983).
Clinical Applications of Chemical Compounds
- Investigations into the applications of phenylacetic acid derivatives for therapeutic purposes have been conducted. For example, sodium phenylbutyrate, a derivative related to phenylacetic acid, was studied for its potential in treating acute promyelocytic leukemia through the mechanism of histone deacetylase inhibition, demonstrating the potential for phenylacetic acid derivatives in therapeutic contexts (Warrell et al., 1998).
Eigenschaften
IUPAC Name |
2-[4-(2-phenylethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)12-14-6-8-15(9-7-14)19-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFVSGPQUUMMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

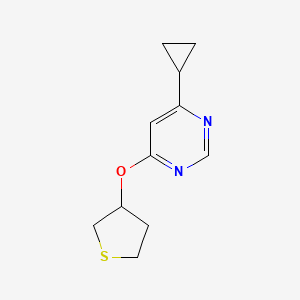
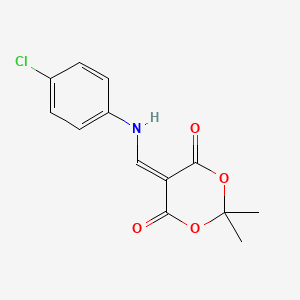
![N-(1-cyanocyclopentyl)-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]acetamide](/img/structure/B2731030.png)
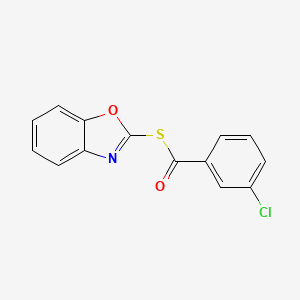
![4-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2731033.png)
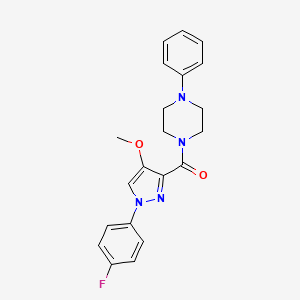
![N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2731035.png)

![4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2731041.png)
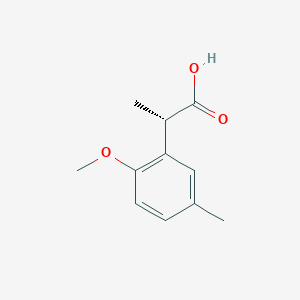
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B2731045.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2731047.png)
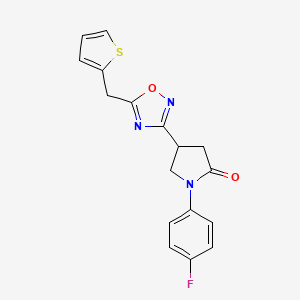
![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2731049.png)